molecular formula C12H12BrNS B13246726 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline

4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13246726
M. Wt: 282.20 g/mol
InChI Key: LJFRJQHEDYKQQN-UHFFFAOYSA-N
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Description

4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline is an organic compound that features a bromine atom, a thiophene ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline is unique due to the combination of a bromine atom, a thiophene ring, and an aniline moiety, which imparts distinct chemical and physical properties, making it valuable for diverse applications.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

4-bromo-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12BrNS/c1-9(12-3-2-8-15-12)14-11-6-4-10(13)5-7-11/h2-9,14H,1H3

InChI Key

LJFRJQHEDYKQQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=C(C=C2)Br

Origin of Product

United States

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